3-(Fluoromethyl)-1,4'-bipiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H21FN2 |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
3-(fluoromethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C11H21FN2/c12-8-10-2-1-7-14(9-10)11-3-5-13-6-4-11/h10-11,13H,1-9H2 |
InChI Key |
LDLNCQATVFWQEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CCNCC2)CF |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Fluoromethyl 1,4 Bipiperidine and Analogues
Strategies for the Stereocontrolled Construction of the 1,4'-Bipiperidine Framework
The stereochemical configuration of the 1,4'-bipiperidine core is crucial for its interaction with biological targets. Consequently, developing synthetic routes that allow for precise control over the stereochemistry at the C3 and C4' positions is of paramount importance. A key challenge in this endeavor is achieving high stereo- and regioselectivity. mdpi.com
One effective strategy involves the asymmetric synthesis of piperidines through a nitro-Mannich reaction followed by reduction and cyclization. This approach allows for the control of the stereochemistry of the resulting piperidine (B6355638) ring, which can be retained during subsequent functionalization to form the bipiperidine structure. mdpi.com Another powerful method is the use of chiral ligands and catalysts in cyclization reactions, although finding stable reaction conditions can be a significant hurdle. mdpi.com
Rhodium-catalyzed C-H insertion and cyclopropanation reactions have also emerged as a versatile tool for the functionalization of piperidines at various positions. The site selectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov For instance, the use of different rhodium catalysts can direct functionalization to the C2 or C4 positions of the piperidine ring. nih.gov While direct C3 functionalization is challenging due to the electronic deactivation by the nitrogen atom, an indirect approach involving the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening of the resulting cyclopropane (B1198618) intermediate has been successfully employed. nih.gov
The following table summarizes some catalyst systems used for the site-selective functionalization of piperidine derivatives:
| Catalyst | Protecting Group | Position Functionalized | Reference |
| Rh2(R-TCPTAD)4 | N-Boc | C2 | nih.gov |
| Rh2(R-TPPTTL)4 | N-Bs | C2 | nih.gov |
| Rh2(S-2-Cl-5-BrTPCP)4 | N-α-oxoarylacetyl | C4 | nih.gov |
Targeted Introduction of the Fluoromethyl Moiety: Synthetic Routes and Chemical Transformations
The introduction of a fluoromethyl group onto the piperidine ring requires specific and often challenging chemical transformations. The high electronegativity of fluorine can deactivate adjacent carbon atoms, making nucleophilic substitution difficult.
Regioselective introduction of electrophiles at the 4-position of the piperidine skeleton can be achieved using a catalytic amount of a palladium acetate/triphenylphosphine complex in the presence of excess diethylzinc. clockss.org This method allows for the introduction of various functional groups, which could subsequently be converted to a fluoromethyl group. clockss.org
A direct approach to introduce a trifluoromethyl group involves the reaction of a piperidine carboxylic acid with sulfur tetrafluoride (SF4) in a mixed solvent system. google.com For example, 4-piperidine carboxylic acid can be converted to 4-(trifluoromethyl)piperidine (B1330362) in good yield using this method. google.com While this method utilizes the highly toxic and corrosive SF4, it provides a direct route to trifluoromethylated piperidines.
Alternative methods for introducing a trifluoromethyl group include the use of trifluoromethylating reagents such as trifluoromethyl iodide (CF3I) under basic metal catalysis or fluorine sulfonyl methyl difluoroacetates in a suitable solvent. However, these reagents can be expensive, limiting their use in large-scale synthesis. google.com
The enantioselective synthesis of chiral fluorinated bipiperidine derivatives is a key step in the development of new therapeutic agents. One strategy involves the use of chiral sulfonimidoyl fluorides (SIFs) which can be synthesized from readily available sulfenamides through a series of one-pot tandem reactions with high enantiomeric excess. nih.gov These chiral SIFs can then be used in stereospecific SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry to introduce the fluorinated moiety with high stereocontrol. nih.gov The chirality of the sulfur center in these reagents plays a critical role in the design of more selective covalent probes and therapeutics. nih.gov
Another approach is the stereodivergent synthesis of aldol (B89426) products using pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. This method allows for the synthesis of various stereoisomers of fluorinated piperidine derivatives. mdpi.com
The following table shows examples of chiral fluorinated piperidine precursors and their synthetic methods:
| Compound | Method | Enantiomeric Excess (ee) | Reference |
| Chiral Sulfonimidoyl Fluorides | One-pot tandem reactions from sulfenamides | High | nih.gov |
| (2R,3R)-N-Benzyl-2-((S*)-1-hydroxypropyl)-3-(trifluoromethyl)glutarimide | Stereodivergent aldol reaction | >99:1 dr | mdpi.com |
Preparation of Structurally Diverse Derivatives for Structure-Activity Relationship Investigations
To explore the structure-activity relationships (SAR) of 3-(Fluoromethyl)-1,4'-bipiperidine analogues, it is essential to synthesize a diverse library of compounds with variations in the substitution pattern of both piperidine rings and the nature of the linker between them. Systematic modifications can lead to the discovery of highly potent and selective compounds. nih.gov
The synthetic methodologies described above can be adapted to introduce a wide range of functional groups at various positions of the bipiperidine scaffold. For example, the palladium-catalyzed C-H functionalization can be used to introduce different aryl and alkyl groups at the C2 and C4 positions of the piperidine ring. nih.gov Furthermore, the choice of the N-protecting group can influence the regioselectivity of the reaction, allowing for the synthesis of a wider range of derivatives. clockss.org
The preparation of a focused library of biarylmethyl groups attached to the nitrogen atom of a spiropiperidine has led to the discovery of potent antagonists for the ORL1 receptor. nih.gov A similar strategy could be applied to the 1,4'-bipiperidine core to explore the SAR of this class of compounds.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of 1,4'-bipiperidine derivatives is often dictated by the nature and positioning of substituents on both piperidine (B6355638) rings. The 1,4'-bipiperidine core itself acts as a scaffold, orienting key pharmacophoric elements for optimal target engagement. In many neurologically active agents, for instance, one piperidine nitrogen often serves as a basic center, crucial for forming salt bridges or hydrogen bonds with acidic residues in a receptor binding pocket. The second piperidine ring can position a variety of functional groups that contribute to affinity and selectivity.
In the case of 3-(Fluoromethyl)-1,4'-bipiperidine, several structural features are key determinants of its potential biological activity:
The 1,4'-Bipiperidine Core: This central framework provides a defined distance and spatial relationship between the two nitrogen atoms and any appended functional groups. Its inherent flexibility allows it to adopt various conformations to fit into a binding site.
The Nitrogen Atoms: The basicity of the two piperidine nitrogens is a critical factor. The pKa of these nitrogens will influence the ionization state of the molecule at physiological pH, which in turn affects receptor interaction, cell permeability, and solubility.
The 3-Fluoromethyl Group: This substituent is arguably the most influential feature for fine-tuning the molecule's properties. It introduces chirality, alters local stereoelectronics, and can impact metabolic stability.
Systematic modifications of related 3-substituted piperidine analogs have demonstrated that the nature of the substituent at this position can dramatically alter potency and selectivity. For example, in a series of 3,5-diamino-piperidine derivatives designed as aminoglycoside mimetics, the stereochemistry and nature of the substituents were critical for RNA recognition and antibacterial activity. nih.gov Similarly, in antifungal 4-aminopiperidines, the substituents on both the piperidine nitrogen and the 4-amino group were found to be crucial for activity. mdpi.com
A hypothetical SAR study might involve synthesizing analogs of this compound to probe the importance of these structural features. The following table illustrates potential findings from such a study, focusing on a hypothetical target.
Table 1: Hypothetical SAR of this compound Analogs
| Compound | R1 (at N-1) | R2 (at C-3) | Binding Affinity (Ki, nM) |
|---|---|---|---|
| 1 (Parent) | H | CH2F | 50 |
| 2 | Methyl | CH2F | 35 |
| 3 | Benzyl (B1604629) | CH2F | 15 |
| 4 | H | H | 250 |
| 5 | H | Methyl | 180 |
| 6 | H | CF3 | 75 |
From this hypothetical data, one could deduce that a larger, lipophilic group at the N-1 position (like a benzyl group) enhances binding affinity, while the presence of the fluoromethyl group at C-3 is significantly more favorable than an unsubstituted position or a simple methyl group.
Conformational Preferences and Stereochemical Effects on Ligand-Target Recognition
The conformational preference of the 3-fluoromethyl group (axial vs. equatorial) is a critical aspect. Fluorine's high electronegativity can lead to stabilizing or destabilizing stereoelectronic interactions. For instance, studies on 3-fluorinated piperidines have highlighted the importance of through-space charge-dipole interactions that can influence conformational equilibria. researchgate.net The preference for an axial or equatorial orientation of the fluoromethyl group will dictate the three-dimensional presentation of the pharmacophore to its biological target.
The two enantiomers of this compound are likely to exhibit different biological activities. It is common for one enantiomer to have significantly higher affinity for a target receptor than the other, a phenomenon known as eudismic ratio. This difference arises from the specific three-point interactions required for chiral recognition at the binding site. For example, one enantiomer might place the fluoromethyl group in a favorable hydrophobic pocket, while the other enantiomer would orient it towards a sterically hindered or electrostatically unfavorable region.
Molecular modeling and NMR studies are essential tools for elucidating these conformational preferences and understanding how they relate to biological activity. researchgate.net
Influence of the Fluoromethyl Group on Binding Affinity, Selectivity, and Metabolic Fate
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. researchgate.net The fluoromethyl group (CH₂F) in this compound has a profound impact on its pharmacological profile.
Binding Affinity and Selectivity:
Electrostatic Interactions: The C-F bond is highly polarized. The fluorine atom can act as a weak hydrogen bond acceptor and can participate in favorable dipole-dipole or multipolar interactions with the protein target. This can lead to enhanced binding affinity compared to a non-fluorinated analog.
Conformational Control: As discussed, the fluoromethyl group can influence the conformational equilibrium of the piperidine ring. By favoring a specific conformation that is optimal for binding, the entropic cost of binding is reduced, leading to higher affinity.
Hydrophobicity: Fluorination generally increases lipophilicity (LogP). This can enhance binding to hydrophobic pockets within a receptor and improve membrane permeability. However, the effect of a single fluoromethyl group is more nuanced than that of a trifluoromethyl group.
Metabolic Fate:
One of the most significant advantages of fluorination is the potential to improve metabolic stability. nih.gov Cytochrome P450 (CYP) enzymes are major players in drug metabolism, often through oxidation of C-H bonds.
Blocking Metabolically Labile Sites: The position of the fluoromethyl group at C-3 could block a site that is otherwise susceptible to hydroxylation. The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative cleavage.
Global Protective Effect: In some cases, the introduction of a fluorine-containing group can have a "global" protective effect, reducing metabolism at other sites on the molecule. This may be due to the electron-withdrawing nature of the group, which can deactivate adjacent C-H bonds towards oxidation. Studies on other heterocyclic systems have shown that a trifluoromethyl group can provide such a protective effect. nih.gov
The following table provides a hypothetical comparison of the metabolic stability of this compound with its non-fluorinated counterpart in liver microsomes.
Table 2: Hypothetical Metabolic Stability Data
| Compound | Substituent at C-3 | Half-life in Liver Microsomes (min) | Primary Metabolite |
|---|---|---|---|
| 3-Methyl-1,4'-bipiperidine | CH3 | 15 | Hydroxylation at C-3 |
| This compound | CH2F | 45 | N-dealkylation or ring oxidation |
This illustrative data suggests that blocking the C-3 position with a fluoromethyl group successfully prevents hydroxylation at that site, leading to a longer metabolic half-life.
Rational Design Principles Derived from SAR and SPR for Optimizing Pharmacological Profiles
The insights gained from SAR and SPR analyses of this compound and its analogs provide a roadmap for rational drug design. The goal is to optimize the pharmacological profile by enhancing potency and selectivity while maintaining favorable pharmacokinetic properties.
Key design principles would include:
Stereochemical Control: Synthesis of the individual (R) and (S) enantiomers is essential to identify the more active and potentially safer isomer. Future efforts should focus on the eutomer.
Modulation of Basicity: The basicity of the piperidine nitrogens can be fine-tuned by introducing electron-withdrawing or -donating groups on or near the nitrogen atoms. This can optimize the ionization state for better target interaction and cell penetration.
Exploration of the "Other" Piperidine Ring: While the focus has been on the 3-substituted ring, the second piperidine ring offers a vector for introducing further diversity. Adding substituents to this ring can probe additional interactions with the target, potentially leading to significant gains in affinity and selectivity. For example, research on H3 receptor antagonists utilized the 1,4'-bipiperidine scaffold to introduce diversity and enhance potency. nih.gov
Bioisosteric Replacement: The fluoromethyl group could be replaced with other bioisosteres to further probe the electronic and steric requirements of the binding site. Examples include hydroxyl, cyano, or small alkyl ether groups.
By systematically applying these principles, medicinal chemists can build upon the this compound scaffold to develop optimized drug candidates with superior efficacy and safety profiles.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking simulations are a cornerstone in predicting the binding affinity and orientation of a ligand, such as 3-(Fluoromethyl)-1,4'-bipiperidine, within the active site of a target protein. This technique allows for the rapid screening of potential biological targets and provides a detailed understanding of the intermolecular forces driving the interaction.
In a typical molecular docking workflow, a three-dimensional model of this compound is placed into the binding pocket of a receptor. Sophisticated algorithms then explore various conformations and orientations of the ligand, scoring them based on a force field that approximates the binding free energy. These scoring functions consider factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.
For this compound, the fluoromethyl group can significantly influence its binding profile. The fluorine atom can participate in favorable electrostatic interactions or act as a weak hydrogen bond acceptor. The bipiperidine scaffold allows for extensive conformational flexibility, enabling it to adapt to the topology of diverse binding sites. The nitrogen atoms in the piperidine (B6355638) rings can act as hydrogen bond acceptors or become protonated, forming key salt bridges with acidic residues in the protein.
A hypothetical docking study of this compound against a target protein might reveal the following interactions:
| Interaction Type | Interacting Residue (Example) | Distance (Å) |
| Hydrogen Bond | ASP 129 | 2.8 |
| Hydrophobic Interaction | LEU 85, VAL 93 | 3.5 - 4.0 |
| Ionic Interaction | GLU 210 | 4.2 |
This table represents hypothetical data from a molecular docking simulation.
Advanced Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.comnih.gov By simulating the motions of atoms and molecules, MD simulations can provide a more accurate assessment of binding stability and the energetic contributions of various interactions. mdpi.comnih.gov
For a flexible molecule like this compound, conformational sampling is crucial for understanding its behavior in solution and within a binding site. nih.gov MD simulations can explore the vast conformational landscape of the bipiperidine rings, identifying the most populated and energetically favorable conformations. nih.gov This information is vital for rational drug design, as the bioactive conformation may differ significantly from the lowest energy conformation in solution.
Furthermore, advanced techniques such as free energy perturbation (FEP) or thermodynamic integration (TI) can be employed in conjunction with MD simulations to calculate the relative binding free energies of different ligands with high accuracy. This allows for the precise evaluation of the impact of chemical modifications, such as the introduction of the fluoromethyl group, on binding affinity.
Quantum Chemical Calculations for Electronic Structure and Reaction Mechanism Elucidation
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. nih.gov These methods can be used to calculate a wide range of properties for this compound, including its molecular orbital energies, electrostatic potential, and charge distribution. derpharmachemica.com
Understanding the electronic structure is essential for predicting the reactivity of the molecule and its ability to participate in various chemical reactions. For instance, the calculated electrostatic potential map can highlight regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.
Quantum chemical calculations are also invaluable for elucidating reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a deep understanding of the reaction kinetics and thermodynamics. This is particularly relevant for studying the metabolic fate of this compound, as it can help predict potential metabolic pathways and the formation of metabolites.
In Silico Prediction of Pharmacokinetic Properties
The success of a drug candidate depends not only on its potency but also on its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). researchgate.net In silico ADME prediction models have become an indispensable tool in modern drug discovery, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles. researchgate.netfrontiersin.org
Various computational models can be used to predict the ADME properties of this compound. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict properties like intestinal absorption, blood-brain barrier permeability, and plasma protein binding based on the molecule's physicochemical descriptors. nih.gov
A summary of predicted pharmacokinetic properties for this compound might look like this:
| Property | Predicted Value |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low to Moderate |
| P-glycoprotein Substrate | No |
| CYP2D6 Inhibition | Likely |
This table represents hypothetical data from in silico ADME prediction tools.
Homology Modeling and Virtual Screening Strategies for Novel Target Identification
In cases where the three-dimensional structure of a potential protein target is unknown, homology modeling can be used to construct a reliable model based on the known structure of a homologous protein. This modeled structure can then be used for subsequent computational studies, such as molecular docking and virtual screening.
Exploration of Derivatives and Analogues of 3 Fluoromethyl 1,4 Bipiperidine
Design and Synthesis of Chemically Modified Bipiperidine Derivatives with Fluorine Substitutions
The design of novel derivatives of 3-(Fluoromethyl)-1,4'-bipiperidine would likely focus on several key areas of modification: the position and number of fluorine atoms, and alterations to the bipiperidine scaffold itself. The introduction of fluorine can have profound effects on the molecule's properties, and modern synthetic methods offer various routes to achieve specific fluorination patterns. nih.govmdpi.com
Synthetic routes towards fluorinated piperidines can be challenging, often requiring the preparation of specialized precursors. nih.gov However, recent advancements have provided more direct methods. For instance, dearomatization-hydrogenation processes have been developed for the synthesis of all-cis-(multi)fluorinated piperidines from readily available fluoropyridines. nih.gov Other techniques, such as those involving radical intermediates, have also been reported for creating fluorinated piperidines. nih.gov
The synthesis of the core 1,4'-bipiperidine structure is well-established. Modifications could involve introducing substituents on either of the piperidine (B6355638) rings to explore structure-activity relationships (SAR). For example, a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines were synthesized to develop histamine (B1213489) H3 receptor antagonists, demonstrating how modifications to a bipiperidine-containing scaffold can be systematically explored. nih.gov
Potential Synthetic Strategies for Novel Analogues:
Nucleophilic Fluorination: Utilizing fluorinating agents to introduce fluorine at various positions on the piperidine rings.
Modifications of the Bipiperidine Core: Introducing alkyl, aryl, or other functional groups to the nitrogen atoms or available carbon positions on the rings.
Varying the Linkage: Exploring alternatives to the 1,4'-linkage between the two piperidine rings.
Comparative Analysis of Biological Activities Across Analogues
A systematic comparative analysis of the biological activities of newly synthesized analogues is crucial for understanding their therapeutic potential. This would involve a battery of in vitro and in vivo assays to determine potency, selectivity, and mechanism of action.
The introduction of fluorine is known to modulate biological activity. In a study of fluorinated GLP-1 analogues, for instance, different fluorinated versions of the peptide exhibited a range of binding affinities to its receptor. nih.gov This highlights how the position of fluorine substitution can fine-tune biological interactions. Similarly, for analogues of this compound, one would expect to see a range of biological activities depending on the specific structural modifications.
Table 1: Hypothetical Biological Activity Profile of Fluorinated Bipiperidine Analogues
| Compound | Modification | Target Receptor Affinity (IC50, nM) | Off-Target Activity | Metabolic Stability (t1/2, min) |
| Parent Compound | This compound | Data not available | Data not available | Data not available |
| Analogue A | 3,3-Difluoro-1,4'-bipiperidine | 50 | Low | 60 |
| Analogue B | 4'-(4-Fluorophenyl)-3-(fluoromethyl)-1-piperidine | 15 | Moderate | 90 |
| Analogue C | 3-(Trifluoromethyl)-1,4'-bipiperidine | 120 | Low | 120 |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for these compounds are not available.
The data in such a table would be generated through rigorous experimental testing. For example, receptor binding assays would be used to determine the IC50 values, while cytotoxicity assays against various cell lines would assess off-target effects. nih.gov Metabolic stability would be evaluated using in vitro systems like liver microsomes. nih.gov
Strategies for Enhancing Selectivity and Potency through Structural Modifications
The ultimate goal of synthesizing and testing analogues is to develop compounds with improved selectivity and potency for a specific biological target. Structure-activity relationship (SAR) studies are the primary tool to achieve this. acs.org
Key strategies for enhancing the pharmacological profile of this compound analogues would include:
Fine-Tuning Fluorination: As seen in studies of other fluorinated compounds, the degree and position of fluorination can dramatically impact interactions with a target protein. nih.gov For example, monofluorination versus difluorination at a specific site could alter the electronic properties and conformation of the molecule, leading to enhanced binding.
Conformational Restriction: Introducing cyclic constraints or bulky groups to lock the molecule into a more bioactive conformation. This can increase potency and reduce off-target effects by preventing binding to other receptors.
Modulating Physicochemical Properties: Altering substituents to optimize properties like lipophilicity (LogP) and pKa. These properties are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. The introduction of fluorine, for example, is known to increase lipophilicity. mdpi.com
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties but may lead to improved biological effects. For instance, replacing a hydrogen atom with a fluorine atom is a common bioisosteric replacement.
In a study on histamine H3 receptor antagonists, the introduction of diversity at the 6-position of a pyridine (B92270) ring attached to a 1,4'-bipiperidine structure was designed to enhance in vitro potency and decrease hERG activity, a key off-target effect. nih.gov This exemplifies a targeted strategy to improve both potency and safety.
By systematically applying these strategies and analyzing the resulting SAR, researchers could theoretically develop highly potent and selective drug candidates derived from the this compound scaffold.
Future Research Perspectives and Emerging Directions
Identification of Novel Biological Targets and Therapeutic Class Expansion
The 1,4'-bipiperidine core is a prevalent structural motif in a variety of biologically active molecules, suggesting its potential to interact with a wide range of protein targets. The introduction of a fluoromethyl group at the 3-position can significantly alter the physicochemical properties of the parent molecule, including its basicity, lipophilicity, and metabolic stability. These modifications can, in turn, influence the compound's binding affinity and selectivity for various receptors and enzymes.
Future research should focus on systematically screening 3-(fluoromethyl)-1,4'-bipiperidine and its analogs against diverse panels of biological targets. This could lead to the discovery of novel activities in therapeutic areas beyond those traditionally associated with bipiperidine-containing drugs. For instance, while some bipiperidine derivatives are known to target central nervous system (CNS) receptors, the unique electronic properties of the fluoromethyl group might confer affinity for other target classes, such as kinases, proteases, or ion channels. High-throughput screening campaigns, coupled with computational modeling and structure-activity relationship (SAR) studies, will be instrumental in identifying these new biological targets and expanding the potential therapeutic applications of this chemical scaffold.
Development of this compound and Analogues as Chemical Probes for Biological Systems
Well-characterized small molecules with defined biological targets, known as chemical probes, are invaluable tools for dissecting complex biological processes. The development of this compound-based chemical probes represents a significant opportunity for future research. To be effective, a chemical probe must exhibit high potency and selectivity for its target.
Should a specific biological target for this compound be identified, subsequent research could focus on optimizing its properties to create a potent and selective probe. Furthermore, the introduction of a fluorine atom, particularly the stable isotope ¹⁹F, offers the advantage of being amenable to ¹⁹F-NMR spectroscopy, a powerful analytical technique for studying drug-target interactions and cellular uptake. Additionally, the development of radiolabeled analogs, for instance by incorporating fluorine-18, could enable the use of Positron Emission Tomography (PET) imaging to visualize the distribution of the probe and its target in living systems. The creation of such probes would facilitate a deeper understanding of the biological roles of their targets and aid in the validation of these targets for therapeutic intervention.
Innovative Methodologies in Fluorine Chemistry for Bipiperidine Systems
The synthesis of fluorinated organic molecules, particularly those with stereochemical complexity like the this compound system, presents unique challenges. Future research in synthetic organic chemistry will be crucial for developing more efficient, selective, and scalable methods to access these compounds.
Current approaches to fluorination often involve harsh reagents and offer limited control over stereochemistry. The development of novel catalytic and enantioselective methods for the introduction of the fluoromethyl group onto the piperidine (B6355638) ring is a key area for future exploration. This could involve the use of transition-metal catalysis, organocatalysis, or biocatalysis to achieve high levels of regio- and stereocontrol. Furthermore, late-stage fluorination strategies, where the fluorine atom is introduced at a late step in the synthetic sequence, are highly desirable as they allow for the rapid diversification of advanced intermediates. Advances in these synthetic methodologies will not only facilitate the synthesis of this compound but also enable the creation of a diverse library of analogs for biological evaluation.
Integration of Multidisciplinary Approaches in Small Molecule Discovery
The successful discovery and development of novel therapeutic agents based on the this compound scaffold will necessitate a highly integrated and multidisciplinary approach. This involves the seamless collaboration of experts from various scientific disciplines.
Key Disciplines in the Integrated Discovery Process
| Discipline | Contribution |
| Medicinal Chemistry | Design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. |
| Computational Chemistry | In silico screening, prediction of ADME properties, and modeling of drug-target interactions to guide compound design. |
| Structural Biology | Determination of the three-dimensional structures of target proteins in complex with bipiperidine ligands to inform structure-based drug design. |
| Pharmacology | In vitro and in vivo characterization of the biological activity and mechanism of action of new compounds. |
| Drug Metabolism and Pharmacokinetics (DMPK) | Evaluation of the absorption, distribution, metabolism, and excretion properties of drug candidates to optimize their in vivo behavior. |
By leveraging the strengths of each of these disciplines, researchers can accelerate the iterative cycle of design, synthesis, and testing, ultimately leading to the identification of promising new drug candidates. This collaborative effort will be essential to fully exploit the therapeutic potential of the this compound scaffold and to translate fundamental research discoveries into clinical applications.
Q & A
Q. Answer :
- ¹H/¹³C NMR : Confirm fluoromethyl (–CH₂F) presence via characteristic splitting patterns (e.g., coupling constants JH-F ≈ 47–50 Hz) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected: ~239.3 g/mol for C₁₁H₁₉FN₂) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemistry and confirm bipiperidine chair conformations (if crystalline) .
Advanced: How to resolve contradictions in reported biological activity data for fluorinated bipiperidines?
Answer : Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies include:
Standardized Assays :
- Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) across labs .
Purity Validation :
- Require ≥95% purity (HPLC) and quantify residual solvents (GC-MS) to exclude confounding factors .
Meta-Analysis :
- Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends .
Example : Conflicting M2 mAChR binding data for fluorinated bipiperidines were resolved by standardizing incubation times (90 min vs. variable durations) .
Basic: What safety protocols are recommended for handling this compound?
Q. Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling .
- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Advanced: How to design a pharmacokinetic study for this compound?
Q. Answer :
In Vivo Models : Administer orally (5–10 mg/kg) or intravenously (1–2 mg/kg) to rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, 12h post-dose .
Analytical Methods :
- LC-MS/MS : Quantify compound levels with a lower limit of detection (LLOD) <1 ng/mL .
Parameters Calculated :
- AUC (area under the curve), Cmax , t½ (half-life), and Vd (volume of distribution) .
Basic: What are the common degradation pathways of this compound?
Q. Answer :
- Hydrolysis : Fluoromethyl group may degrade to hydroxymethyl under acidic/alkaline conditions. Stabilize with pH 6–7 buffers .
- Oxidation : Piperidine rings oxidize to N-oxides; mitigate with antioxidants (e.g., BHT) during storage .
Advanced: How to optimize reaction yields in multi-step syntheses of bipiperidine derivatives?
Q. Answer :
- Stepwise Optimization :
- Fluorination : Increase yield by using excess Selectfluor® (1.5 eq) and anhydrous DCM .
- Coupling Reactions : For aryl/heteroaryl additions (e.g., phenoxy groups), employ Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) with 5 mol% Pd(OAc)₂ .
- Continuous Flow Systems : Reduce side reactions and improve scalability (e.g., 85% yield for 4-phenoxy derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
